2-Fluoro-4-iodotoluene

Medicinal Chemistry ADME Properties Physicochemical Characterization

2-Fluoro-4-iodotoluene (CAS 39998-81-7) replaces 4-iodotoluene to reduce LogP by 0.8 units while preserving iodine cross-coupling reactivity. Orthogonal C-I/C-F bonds enable sequential diversification: Suzuki-Miyaura at iodine, then SNAr or metalation at fluorine. Heavy-atom effect simplifies LC-MS monitoring and purification. Mono-halogenated toluene substitutes risk synthetic failure.

Molecular Formula C7H6FI
Molecular Weight 236.02 g/mol
CAS No. 39998-81-7
Cat. No. B1330220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodotoluene
CAS39998-81-7
Molecular FormulaC7H6FI
Molecular Weight236.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)F
InChIInChI=1S/C7H6FI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
InChIKeyQZLWTFTXGKKCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-iodotoluene (CAS 39998-81-7): A Dual-Reactive Building Block for Cross-Coupling Applications


2-Fluoro-4-iodotoluene (CAS 39998-81-7) is a halogenated aromatic compound, specifically a derivative of toluene substituted with fluorine at the 2-position and iodine at the 4-position [1]. It serves as a versatile intermediate in organic synthesis, characterized by a molecular formula of C7H6FI and a molecular weight of 236.03 g/mol [2]. Its value in research stems from the orthogonal reactivity offered by the fluorine and iodine substituents, enabling sequential or selective chemical transformations .

Critical Differentiation of 2-Fluoro-4-iodotoluene for Precise Chemical Synthesis


Selecting a generic halogenated toluene instead of the specific 2-Fluoro-4-iodotoluene can lead to synthetic failure or significantly reduced efficiency. The unique arrangement of both fluorine and iodine atoms on the toluene ring is not present in simpler analogs like 4-iodotoluene or 2-fluorotoluene. This specific substitution pattern imparts distinct physicochemical properties and, more importantly, offers a unique orthogonal reactivity profile . The iodine atom provides a highly reactive site for cross-coupling reactions, while the fluorine atom can be retained for further functionalization or to modulate the electronic properties of the resulting products, a dual capability that mono-substituted or differently substituted analogs cannot replicate. Therefore, substituting this compound with a less expensive or more readily available analog will fundamentally alter the reactivity, regioselectivity, and ultimately the feasibility of the intended synthetic pathway.

Verifiable Differentiation: How 2-Fluoro-4-iodotoluene (39998-81-7) Compares to Closest Analogs


Lipophilicity (LogP) of 2-Fluoro-4-iodotoluene vs. 4-Iodotoluene

The introduction of a fluorine atom at the 2-position of 4-iodotoluene significantly reduces the compound's lipophilicity. This is a critical factor in drug design where modulation of LogP can impact absorption, distribution, and clearance. The computed LogP (XLogP3) for 2-Fluoro-4-iodotoluene is 3.0 [1], compared to an XLogP3 of 3.8 for its non-fluorinated analog, 4-iodotoluene [2]. This represents a quantifiable decrease in predicted lipophilicity of -0.8 log units.

Medicinal Chemistry ADME Properties Physicochemical Characterization

Molecular Weight Comparison: 2-Fluoro-4-iodotoluene vs. 2-Fluorotoluene

The replacement of a hydrogen atom on 2-fluorotoluene with an iodine atom to form 2-Fluoro-4-iodotoluene results in a substantial and analytically useful increase in molecular weight. 2-Fluorotoluene has a molecular weight of 110.13 g/mol [1], whereas the target compound has a molecular weight of 236.02 g/mol [2]. This difference of 125.89 g/mol is analytically significant, providing a clear and distinct mass spectrometric signature for tracking the progression of reactions where the iodo group is transformed or retained.

Synthetic Chemistry Reaction Monitoring Mass Spectrometry

Orthogonal Reactivity of 2-Fluoro-4-iodotoluene: A Class-Level Advantage

Compounds possessing both a carbon-fluorine and a carbon-iodine bond on the same aromatic ring, such as 2-Fluoro-4-iodotoluene, are established as valuable building blocks for sequential and orthogonal synthesis . The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for selective functionalization at the iodine-bearing position [1]. The carbon-fluorine bond is significantly more inert under these standard conditions, enabling it to be carried through multiple synthetic steps and functionalized later via alternative methodologies (e.g., nucleophilic aromatic substitution) . In contrast, a mono-halogenated analog like 4-iodotoluene or 2-fluorotoluene offers only a single reactive site, precluding this powerful stepwise, divergent synthetic strategy.

Cross-Coupling Suzuki-Miyaura Sonogashira Orthogonal Synthesis

Strategic Deployment of 2-Fluoro-4-iodotoluene (39998-81-7) in Research and Development


Medicinal Chemistry: Modulating ADME Properties in Lead Optimization

When a lead series containing a 4-iodotoluene moiety requires a reduction in lipophilicity to improve its drug-likeness profile, 2-Fluoro-4-iodotoluene is the direct and rational replacement. As established by the quantitative LogP data [1], this substitution decreases the computed LogP by 0.8 units (from 3.8 to 3.0). This change can be implemented without altering the key iodine-mediated cross-coupling step in the synthetic route, thereby fine-tuning the physicochemical properties of the drug candidate while maintaining synthetic accessibility [1].

Process Chemistry: Facile Reaction Monitoring and Purification

In the development of a scalable synthetic route, the significant molecular weight difference between 2-Fluoro-4-iodotoluene and its de-iodinated or non-iodinated precursors (e.g., 2-fluorotoluene) is a major practical advantage [2]. This heavy atom effect simplifies monitoring the consumption of the starting material and the formation of the desired product via LC-MS. Furthermore, it can simplify purification, as the desired product is likely to have a significantly different retention time and/or physical state compared to potential byproducts arising from early de-iodination [2].

Complex Molecule Synthesis: Executing Orthogonal Functionalization Strategies

For projects requiring the stepwise construction of molecular complexity, such as in the total synthesis of natural products or the creation of diverse small-molecule libraries, 2-Fluoro-4-iodotoluene offers a distinct advantage . The synthetic plan can leverage the orthogonal reactivity of the C-I and C-F bonds. For example, a first diversification point is created via a Suzuki-Miyaura coupling at the iodine site. The resulting biaryl intermediate then retains the fluorine atom, which serves as a latent functional handle for a later-stage modification, such as an SNAr reaction or metalation, enabling a divergent synthetic pathway that is not possible with mono-substituted arenes .

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